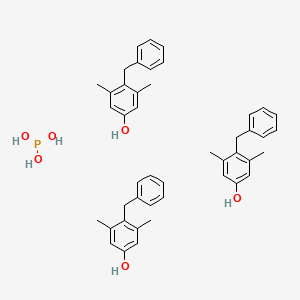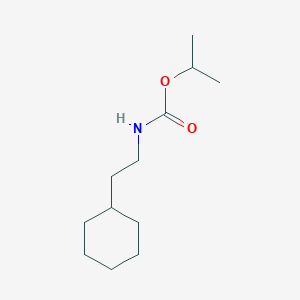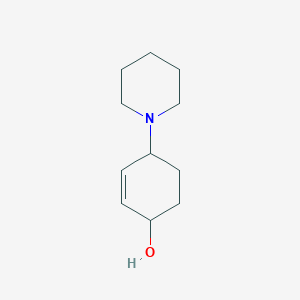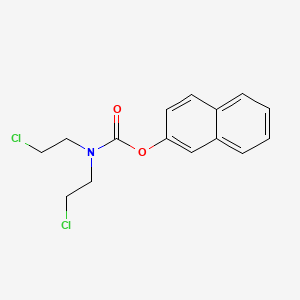![molecular formula C12H15ClN2O2 B14512372 Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate CAS No. 62639-07-0](/img/structure/B14512372.png)
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate is an organic compound with the molecular formula C12H14ClNO2 It is a derivative of propanoic acid and contains both ester and azo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then subjected to diazotization and azo coupling reactions to introduce the azo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically purified using distillation and recrystallization techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The azo group can be reduced to amines using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of ethyl 2-hydroxy-2-[(E)-(4-methylphenyl)diazenyl]propanoate.
Reduction: Formation of ethyl 2-chloro-2-[(4-methylphenyl)amino]propanoate.
Oxidation: Formation of 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoic acid.
Applications De Recherche Scientifique
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules. The ester group can be hydrolyzed to release the corresponding acid, which may further interact with cellular components.
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate can be compared with other similar compounds such as:
Ethyl 2-chloropropanoate: Lacks the azo group and has different chemical reactivity and applications.
Ethyl 2-hydroxy-2-[(E)-(4-methylphenyl)diazenyl]propanoate: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.
Ethyl 2-chloro-2-[(4-methylphenyl)amino]propanoate: Contains an amino group instead of an azo group, resulting in different biological activities.
The uniqueness of this compound lies in its combination of ester and azo functional groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
62639-07-0 |
|---|---|
Formule moléculaire |
C12H15ClN2O2 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-[(4-methylphenyl)diazenyl]propanoate |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-11(16)12(3,13)15-14-10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
Clé InChI |
BIBVZQBNQFJLCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(N=NC1=CC=C(C=C1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)







![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
